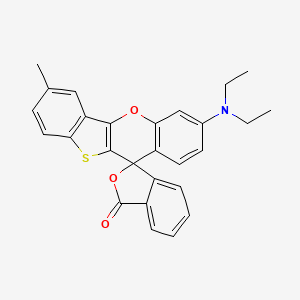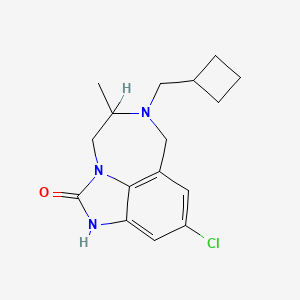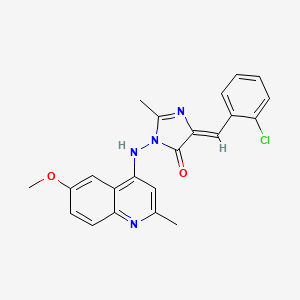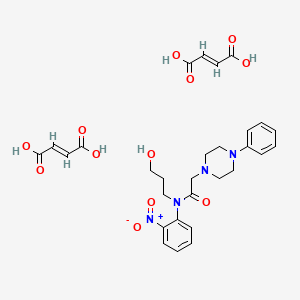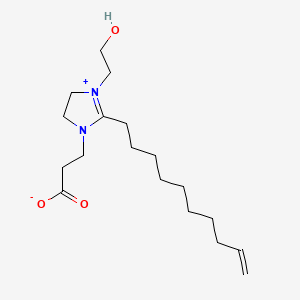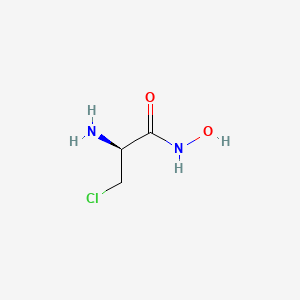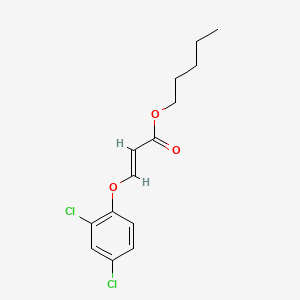
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a pentyl ester group attached to a 2,4-dichlorophenoxy moiety via a propenoate linkage. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+PentanolCatalystPentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorophenoxyacetic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and pentanol.
Oxidation: Various carboxylic acids and phenolic compounds.
Substitution: Derivatives of 2,4-dichlorophenoxyacetic acid with substituted groups.
Applications De Recherche Scientifique
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Environmental Science: Studied for its environmental impact and degradation pathways.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development.
Mécanisme D'action
The herbicidal activity of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and differentiation, causing physiological and morphological changes that are lethal to the plant.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Another ester derivative with a methyl group instead of a pentyl group.
Ethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: An ester derivative with an ethyl group.
Uniqueness
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester group, which influences its solubility, volatility, and herbicidal activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
Propriétés
Numéro CAS |
53548-43-9 |
|---|---|
Formule moléculaire |
C14H16Cl2O3 |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
pentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-3-4-8-19-14(17)7-9-18-13-6-5-11(15)10-12(13)16/h5-7,9-10H,2-4,8H2,1H3/b9-7+ |
Clé InChI |
VFIPHQGWSFUUEL-VQHVLOKHSA-N |
SMILES isomérique |
CCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



